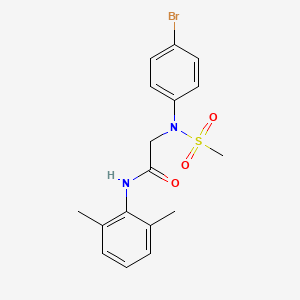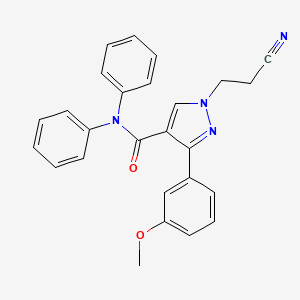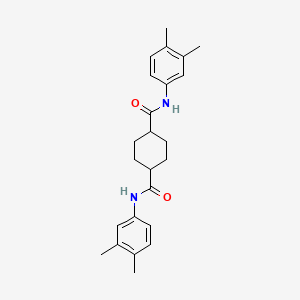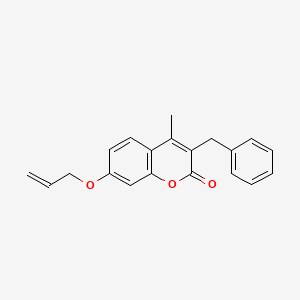
N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays an important role in regulating vascular tone, platelet aggregation, and other physiological processes. BAY 73-6691 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders.
Mecanismo De Acción
N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 is a selective and potent inhibitor of sGC, which is a key enzyme in the NO signaling pathway. NO is produced by endothelial cells and diffuses to neighboring smooth muscle cells, where it activates sGC and increases the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to smooth muscle relaxation and vasodilation. N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 binds to the heme moiety of sGC and stabilizes the enzyme in the inactive state, thereby reducing the production of cGMP and inhibiting vasodilation.
Biochemical and Physiological Effects
N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to have several biochemical and physiological effects in animal and human studies. In animal models of hypertension, heart failure, and atherosclerosis, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to improve endothelial function, reduce vascular inflammation, and enhance vasodilation. In human studies, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to improve exercise capacity, hemodynamics, and quality of life in PAH and CTEPH patients. N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has also been shown to have antiplatelet and antithrombotic effects, which may be beneficial in preventing cardiovascular events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for sGC, which allows for precise modulation of the NO signaling pathway. Another advantage is its well-established synthesis method, which allows for large-scale production of the compound. However, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 also has some limitations, such as its relatively short half-life and poor bioavailability, which may limit its efficacy in certain applications. In addition, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 may have off-target effects on other enzymes or receptors, which may complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691. One direction is to further explore its therapeutic potential in other cardiovascular and pulmonary diseases, such as heart failure, atherosclerosis, and chronic obstructive pulmonary disease (COPD). Another direction is to develop more potent and selective sGC inhibitors with improved pharmacokinetic properties and fewer off-target effects. In addition, future research could focus on elucidating the molecular mechanisms underlying the biochemical and physiological effects of N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691, as well as its interactions with other signaling pathways. Finally, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 could be used as a tool compound in basic research to study the NO signaling pathway and its role in various physiological and pathological processes.
Métodos De Síntesis
The synthesis of N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 involves several steps, starting from the reaction of 2,6-dimethylphenyl isocyanate with 4-bromobenzylamine to form the intermediate 4-bromophenyl-N-(2,6-dimethylphenyl)urea. This intermediate is then reacted with methylsulfonyl chloride to form the corresponding sulfonamide, which is subsequently treated with glycine methyl ester to form N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691. The overall synthesis route is shown in Figure 1.
Aplicaciones Científicas De Investigación
N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders. In preclinical studies, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to improve endothelial function, reduce vascular inflammation, and enhance vasodilation in animal models of hypertension, heart failure, and atherosclerosis. In clinical trials, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been evaluated for its safety and efficacy in patients with pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). Results from these studies have shown that N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 can improve exercise capacity, hemodynamics, and quality of life in PAH and CTEPH patients.
Propiedades
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-12-5-4-6-13(2)17(12)19-16(21)11-20(24(3,22)23)15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPSLLILMDZTFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-bromophenyl)-N-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide](/img/structure/B5187666.png)

![1-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5187676.png)
![3-(4-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5187681.png)

![ethyl 1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5187689.png)

![2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine](/img/structure/B5187701.png)
![1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine](/img/structure/B5187711.png)

![N-[3-(N-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5187723.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5187760.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethoxy)-2-methoxy-4-methylbenzene](/img/structure/B5187763.png)